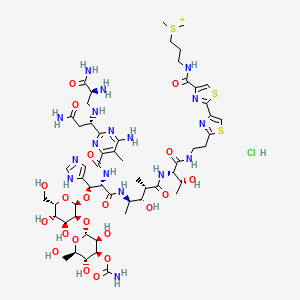
2-Bromo-3,4-dimethylpyridine
Vue d'ensemble
Description
2-Bromo-3,4-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 and is typically found in a solid state .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4-dimethylpyridine has been analyzed using various methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-3,4-dimethylpyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 249.4±35.0 °C at 760 mmHg . The compound is typically found in a solid state .Applications De Recherche Scientifique
Hydrogen Bonding Studies
One study discussed the isostructurality in compounds through the permutation of classical and "weak" hydrogen bonds, showcasing the role of substitution patterns in hydrogen-bonded dimers, although not directly mentioning 2-Bromo-3,4-dimethylpyridine, it highlights the importance of brominated pyridines in understanding molecular structures (Jones & Vancea, 2003).
Synthesis of Brominated Oligomers
Another research focus is on the synthesis of brominated oligomers. For example, facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s were achieved, indicating the potential of brominated compounds in creating novel materials with unique properties (Ito et al., 2002).
Antioxidant Properties
The synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of antioxidants, were explored, showing the antioxidant potential of derivatives of dimethylpyridine. This study provides insights into designing new antioxidants for potential therapeutic applications (Wijtmans et al., 2004).
N-Polyfluoroalkylated Heterocycles
Research into the synthesis of N-polyfluoroalkylated heterocycles from dimethylpyridine derivatives demonstrates the compound's utility in creating fluorinated materials, which have applications in pharmaceuticals and material science (Kolomeitsev et al., 1996).
Adsorption Studies for Catalysis
The adsorption of dimethylpyridine on various catalyst surfaces has been studied to characterize acid surfaces, indicating the compound's role in understanding catalytic processes and designing more efficient catalysts (Corma et al., 1984).
Catalyst Optimization via Library Screening
A study used a "pyridine" library, including derivatives of dimethylpyridine, to screen for Ullmann ether-forming reactions. This approach to optimizing homogeneous catalysts highlights the potential for using derivatives in catalytic process development (Fagan et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMUJVXPZWDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618479 | |
| Record name | 2-Bromo-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33204-85-2 | |
| Record name | 2-Bromo-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-3,4-DIMETHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















